![molecular formula C12H16Cl2N2O B14390034 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol CAS No. 90096-41-6](/img/structure/B14390034.png)
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorophenyl group and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol typically involves the reaction of 2,5-dichloroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through nucleophilic substitution, where the amine group of piperazine attacks the dichloro-substituted benzene ring, leading to the formation of the desired product. The reaction conditions often include elevated temperatures and the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms, leading to the formation of a less substituted piperazine derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂)
Major Products Formed
Oxidation: Formation of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethanone.
Reduction: Formation of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethane.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is known to act as a partial agonist at central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. These interactions modulate neurotransmitter levels and signaling pathways, leading to its potential therapeutic effects in psychiatric disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(piperazin-1-yl)ethoxy)ethanol
- 2-(piperazin-1-yl)ethan-1-ol
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-ol
Uniqueness
2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol is unique due to the presence of the 2,5-dichlorophenyl group, which imparts distinct pharmacological properties compared to other piperazine derivatives. This structural feature enhances its binding affinity and selectivity for certain neurotransmitter receptors, making it a valuable compound for medicinal chemistry research .
Propriétés
Numéro CAS |
90096-41-6 |
|---|---|
Formule moléculaire |
C12H16Cl2N2O |
Poids moléculaire |
275.17 g/mol |
Nom IUPAC |
2-[4-(2,5-dichlorophenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H16Cl2N2O/c13-10-1-2-11(14)12(9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 |
Clé InChI |
BNSQLVPWVHILHL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCO)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


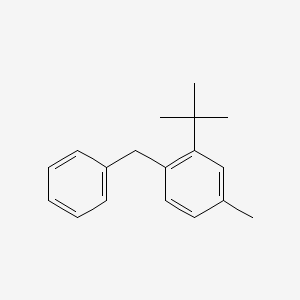
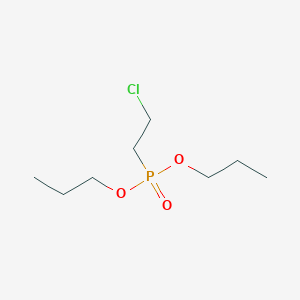
![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)

![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)
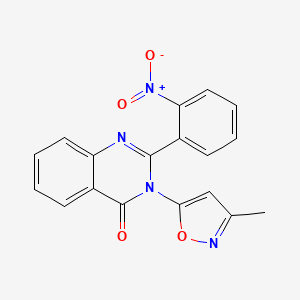
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)
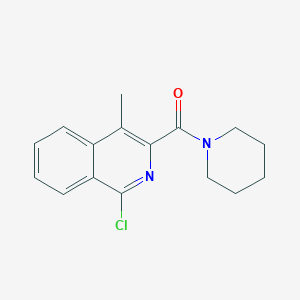
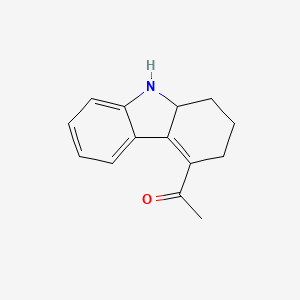
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)
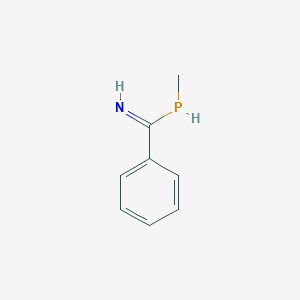
![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)
